MC-EVCit-PAB-MMAE, also known as MC-Val-Cit-PAB-MMAE, is a compound utilized primarily in the development of antibody-drug conjugates (ADCs). This compound features a maleimidocaproyl group, a protease-sensitive valine-citrulline dipeptide, a p-aminobenzylcarbamate linker, and monomethyl auristatin E as its cytotoxic payload. The design of MC-EVCit-PAB-MMAE allows for targeted delivery of the cytotoxic agent to cancer cells, enhancing therapeutic efficacy while minimizing systemic toxicity.
MC-EVCit-PAB-MMAE falls under the category of antibody-drug conjugates, specifically those that utilize tubulin inhibitors as their cytotoxic agents. It is classified based on its mechanism of action as an antineoplastic agent due to its ability to inhibit cell division by disrupting microtubule formation.
The synthesis of MC-EVCit-PAB-MMAE involves several key steps that include the formation of the linker and the conjugation of the cytotoxic agent. The general synthetic pathway can be summarized as follows:
The molecular formula for MC-EVCit-PAB-MMAE is with a molecular weight of approximately 1316.7 Da. The structure includes:
The primary reaction involving MC-EVCit-PAB-MMAE is its conjugation with antibodies or other targeting moieties. This reaction typically occurs through thiol-maleimide chemistry, where the maleimide group reacts with free thiol groups on antibodies to form stable thioether bonds.
The mechanism of action of MC-EVCit-PAB-MMAE involves several steps:
MC-EVCit-PAB-MMAE serves primarily in scientific research and therapeutic applications:
CAS No.: 6709-57-5
CAS No.: 815-91-8
CAS No.: 121353-47-7
CAS No.: 84813-73-0
CAS No.: 121955-20-2
CAS No.: